Fadolmidine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fadolmidine Methyl Ester is a synthetic compound derived from fadolmidine, a natural product isolated from the marine sponge Phorbas sp. It is known for its potential therapeutic and environmental applications, particularly due to its biological activities. This compound is a potent α2-adrenoceptor agonist, which means it can interact with specific receptors in the body to produce various physiological effects .

Métodos De Preparación

The preparation of Fadolmidine Methyl Ester involves synthetic routes that typically include esterification reactions. One common method is the microwave-assisted derivatization of fatty acids, which significantly speeds up the process compared to conventional heating methods . This method involves the use of microwave energy to catalyze the esterification of fatty acids, resulting in the formation of methyl esters within minutes . Industrial production methods may also involve the use of organic bases such as tetramethylammonium hydroxide in methanol to catalyze the transesterification process .

Análisis De Reacciones Químicas

Fadolmidine Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Transesterification: A key reaction for producing fatty acid methyl esters, involving the exchange of the organic group of an ester with the organic group of an alcohol.

Common reagents and conditions used in these reactions include alkaline and acidic catalysts, such as sodium hydroxide, sodium methoxide, or potassium hydroxide . Major products formed from these reactions include various methyl esters and other derivatives, depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

2.1. Regional Anesthesia

Several studies have investigated the efficacy of fadolmidine when administered intrathecally (into the spinal canal) alongside bupivacaine, a commonly used local anesthetic.

- Enhanced Analgesia : Research indicates that the combination of fadolmidine and bupivacaine results in a synergistic effect, significantly enhancing sensory-motor block while allowing for a reduction in the dosage of both drugs without causing hypotension .

- Duration of Effects : The duration of both sensory and motor block was notably extended when fadolmidine was included in the anesthetic regimen, demonstrating its potential to improve patient outcomes during surgeries .

2.2. Pharmacokinetics and Safety Profile

Studies have also focused on the pharmacokinetics of fadolmidine:

- Plasma Concentrations : After intrathecal administration, plasma concentrations of fadolmidine remain low, suggesting a favorable safety profile with minimal systemic exposure .

- Physiological Effects : The compound has been evaluated for its effects on vital signs such as mean arterial blood pressure and heart rate, with findings indicating stable physiological parameters during its use .

3.1. Case Studies in Canines and Rodents

Research involving canine and rodent models has provided valuable insights into the practical applications of fadolmidine:

- In studies with conscious rats and dogs, the antinociceptive effects were measured using tail-flick and skin twitch models, confirming that intrathecal administration leads to significant pain relief without adverse cardiovascular effects .

- These animal studies serve as a foundation for potential clinical applications in human medicine.

3.2. Review of Existing Literature

A review of existing literature highlights the growing interest in fadolmidine as an adjuvant in regional anesthesia:

- Comparisons with other α2-adrenoceptor agonists like clonidine and dexmedetomidine reveal that fadolmidine may offer superior benefits in terms of analgesic potency and duration .

Future Directions and Research Needs

While current findings are promising, further research is necessary to fully understand the long-term effects and optimal dosing strategies for fadolmidine methyl ester:

- Clinical Trials : More extensive clinical trials are needed to confirm efficacy and safety in diverse patient populations.

- Mechanistic Studies : Investigating the underlying mechanisms at play could lead to improved formulations or combinations with other analgesics.

Tables

Mecanismo De Acción

Fadolmidine Methyl Ester exerts its effects primarily through its action as an α2-adrenoceptor agonist . This means it binds to and activates α2-adrenoceptors, which are involved in regulating various physiological functions such as pain perception, cardiovascular function, and neurotransmitter release . By activating these receptors, this compound can produce analgesic effects without the significant cardiovascular side effects associated with other similar compounds .

Comparación Con Compuestos Similares

Fadolmidine Methyl Ester is often compared to other α2-adrenoceptor agonists such as clonidine and dexmedetomidine . While all three compounds produce analgesic effects, this compound is unique in its ability to provide long-term pain relief with fewer cardiovascular side effects . Similar compounds include:

Clonidine: Another α2-adrenoceptor agonist used in anesthesia and intensive care medicine.

Dexmedetomidine: Known for its potent sedative and analgesic effects but with more pronounced systemic side effects.

This compound stands out due to its favorable safety profile and long-lasting analgesic effects, making it a promising candidate for pain management applications .

Actividad Biológica

Fadolmidine Methyl Ester, a compound derived from fatty acid methyl esters (FAMEs), has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

Fadolmidine is a methyl ester derivative that has shown promise in various biological applications. It belongs to a class of compounds known for their efficacy against a range of pathogens, including bacteria and fungi. The compound's biological activities are primarily attributed to its structural characteristics and the presence of specific fatty acids within its composition.

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The minimal inhibitory concentration (MIC) values indicate the potency of Fadolmidine in inhibiting microbial growth.

Case Studies

-

Antibacterial Activity :

- A study evaluating the antibacterial effects of FAMEs derived from halophytic plants reported high antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12-24 μg/mL for Gram-negative bacteria and 24-48 μg/mL for Gram-positive bacteria .

- Another investigation into fatty acid methyl esters revealed that extracts from Scenedesmus intermedius showed strong antimicrobial properties with MIC values significantly lower than those reported in previous studies, underscoring the potential of these compounds .

-

Antifungal Activity :

- Research highlighted the antifungal activity of FAMEs against clinical strains of fungi such as Candida albicans and Paracoccidioides spp., with MIC values ranging from 15.6 to 500 µg/mL .

- The presence of methyl linoleate was identified as a critical factor contributing to this antifungal efficacy, suggesting that specific fatty acids play a vital role in the biological activity of this compound .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The antioxidant potential is often measured using assays such as the DPPH radical scavenging test.

- Antioxidant Efficacy :

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 24-48 |

| Escherichia coli | 12-24 |

| Candida albicans | 60-192 |

| Paracoccidioides brasiliensis | 15.6-500 |

Table 2: Antioxidant Activity of this compound

| Sample | IC50 (μg/mL) |

|---|---|

| FAME from soybean | 1.86 |

| FAME from corn | 9.42 |

| BHT | Varies |

Propiedades

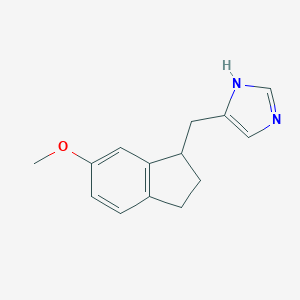

IUPAC Name |

5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-13-5-4-10-2-3-11(14(10)7-13)6-12-8-15-9-16-12/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCKWMLPTVCZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2CC3=CN=CN3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.